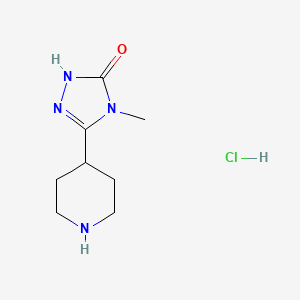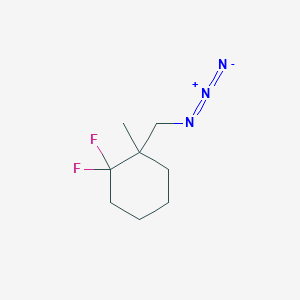
1-(Azidomethyl)-2,2-difluoro-1-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, azides are generally introduced into organic molecules through nucleophilic substitution reactions, often using sodium azide (NaN3) as the azide source . The presence of the difluoromethyl group might complicate the synthesis and require specific conditions or protective groups .Chemical Reactions Analysis
Azides are known to participate in a variety of reactions, most notably the Huisgen cycloaddition (or “click” reaction) with alkynes to form 1,2,3-triazoles . The reactivity of the compound could also be influenced by the difluoromethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure and the nature of its functional groups. Azides tend to be thermally sensitive and can decompose explosively, while fluorine atoms are highly electronegative and can influence properties like polarity and acidity .Safety And Hazards
Future Directions
The use of azides in organic synthesis and material science is a topic of ongoing research. They have found applications in areas like the synthesis of pharmaceuticals, bioconjugation, and the preparation of functional materials . The introduction of fluorine atoms into organic compounds is also a significant area of research, given the unique properties of fluorine .
properties
IUPAC Name |
1-(azidomethyl)-2,2-difluoro-1-methylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N3/c1-7(6-12-13-11)4-2-3-5-8(7,9)10/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDRVXICHIPWTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1(F)F)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azidomethyl)-2,2-difluoro-1-methylcyclohexane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

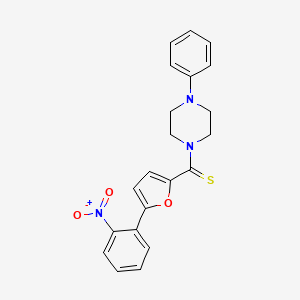

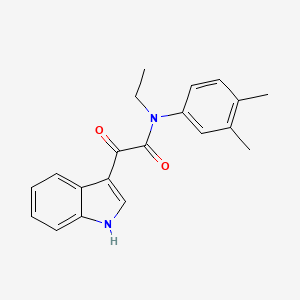
![8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2853518.png)
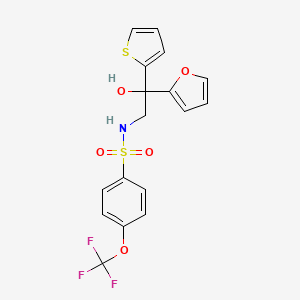
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2853523.png)
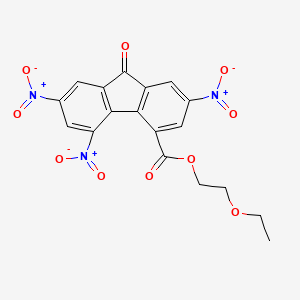
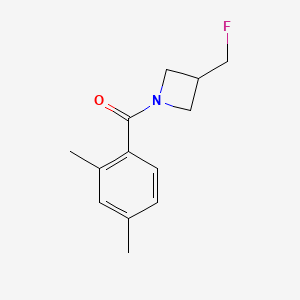
![N-(2-ethylphenyl)-4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2853527.png)

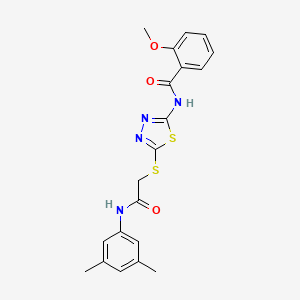
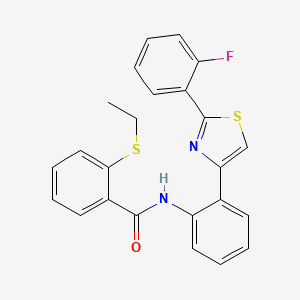
![4-benzyl-1-(1H-indol-3-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2853531.png)
